2-Bromo-4-(4-ethoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-ethoxyphenyl)thiazole is a heterocyclic organic compound that contains a thiazole ring substituted with a bromo group at the second position and a 4-ethoxyphenyl group at the fourth position. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products .
Preparation Methods
The synthesis of 2-Bromo-4-(4-ethoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-ethoxyphenyl)ethanone with thiourea under specific conditions. The process includes hydrolysis, esterification, cyclization, and bromination steps to obtain the target compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-(4-ethoxyphenyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group at the second position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include thiourea, bromine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(4-ethoxyphenyl)thiazole has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-ethoxyphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and ethoxyphenyl groups contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
2-Bromo-4-(4-ethoxyphenyl)thiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives.
Properties
CAS No. |
99983-24-1 |
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Molecular Formula |
C11H10BrNOS |
Molecular Weight |
284.17 g/mol |
IUPAC Name |
2-bromo-4-(4-ethoxyphenyl)-1,3-thiazole |
InChI |
InChI=1S/C11H10BrNOS/c1-2-14-9-5-3-8(4-6-9)10-7-15-11(12)13-10/h3-7H,2H2,1H3 |
InChI Key |
PNHPVZIWMWWHOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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